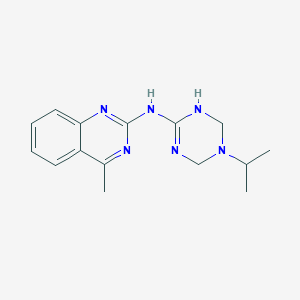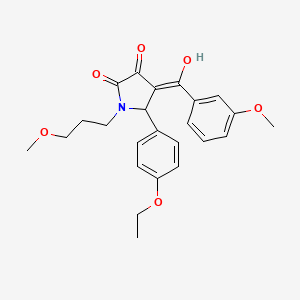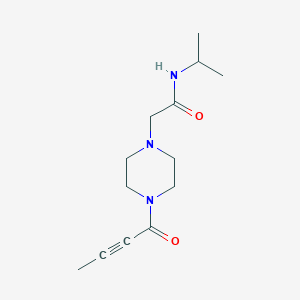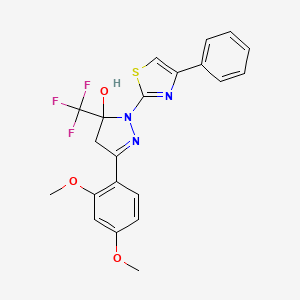![molecular formula C17H15N5O B14941251 4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B14941251.png)
4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a methylethylideneaminooxy group, and a pyridine ring substituted with a 4-methylphenyl group and two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-methylphenyl)-3-cyanopyridine. This intermediate is then reacted with isopropylidenehydroxylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methylethylideneaminooxy group can participate in redox reactions, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylphenyl)methanol: Similar in structure but lacks the pyridine ring and cyano groups.
4-Hydroxy-2-quinolones: Contains a quinolone ring instead of a pyridine ring.
2,2-Bis(aminoethoxy)propane: Contains amino and ether groups but lacks the aromatic ring and cyano groups.
Uniqueness
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is unique due to its combination of functional groups and the presence of a pyridine ring substituted with a 4-methylphenyl group and two cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H15N5O |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
4-amino-2-(4-methylphenyl)-6-(propan-2-ylideneamino)oxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H15N5O/c1-10(2)22-23-17-14(9-19)15(20)13(8-18)16(21-17)12-6-4-11(3)5-7-12/h4-7H,1-3H3,(H2,20,21) |
Clé InChI |
VDWXLCSWOKKBFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)ON=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941176.png)

![1-(3,5-Dimethylphenyl)-3-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethyl]-3-methylurea](/img/structure/B14941180.png)

![3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941202.png)
![N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B14941204.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-methylbutanamide](/img/structure/B14941208.png)

![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14941218.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14941227.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941233.png)
![4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941240.png)
acetate](/img/structure/B14941253.png)
